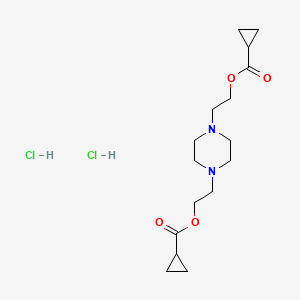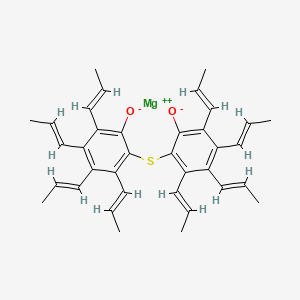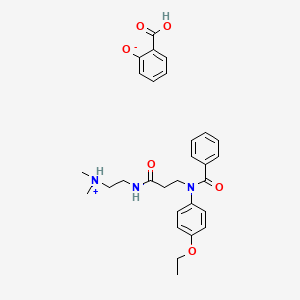
Benzanilide, N-(1-((2-(dimethylamino)ethyl)carbamoyl)ethyl)-4'-ethoxy-, salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzanilide, N-(1-((2-(dimethylamino)ethyl)carbamoyl)ethyl)-4’-ethoxy-, salicylate is a complex organic compound that belongs to the class of benzanilides. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a salicylate moiety, makes it particularly interesting for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzanilides typically involves the condensation of carboxylic acids with amines. For the specific compound , the synthesis can be achieved through a multi-step process involving the following key steps:
Formation of the Benzanilide Core: This involves the reaction of aniline with a suitable benzoyl chloride under basic conditions to form the benzanilide core.
Introduction of the Dimethylaminoethyl Group: The benzanilide core is then reacted with 2-(dimethylamino)ethyl chloride in the presence of a base to introduce the dimethylaminoethyl group.
Carbamoylation: The resulting intermediate is then subjected to carbamoylation using ethyl chloroformate to form the carbamoyl group.
Ethoxylation: Finally, the ethoxy group is introduced through an etherification reaction using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Benzanilide, N-(1-((2-(dimethylamino)ethyl)carbamoyl)ethyl)-4’-ethoxy-, salicylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzanilides with various functional groups.
Aplicaciones Científicas De Investigación
Benzanilide, N-(1-((2-(dimethylamino)ethyl)carbamoyl)ethyl)-4’-ethoxy-, salicylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA-PK inhibitor and rotamase inhibitor.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, as a DNA-PK inhibitor, it binds to the DNA-PK enzyme, inhibiting its activity and thereby affecting DNA repair processes. The compound’s unique structure allows it to interact with various biological targets, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(Dimethylamino)ethyl)-1,8-naphthalimide: Known for its use as a photoinitiator.
N-ortho-nitrobenzylated benzanilide: Used for controlling the conformation and membrane permeability of cyclic peptides.
Uniqueness
Benzanilide, N-(1-((2-(dimethylamino)ethyl)carbamoyl)ethyl)-4’-ethoxy-, salicylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
79565-70-1 |
|---|---|
Fórmula molecular |
C29H35N3O6 |
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
2-[3-(N-benzoyl-4-ethoxyanilino)propanoylamino]ethyl-dimethylazanium;2-carboxyphenolate |
InChI |
InChI=1S/C22H29N3O3.C7H6O3/c1-4-28-20-12-10-19(11-13-20)25(22(27)18-8-6-5-7-9-18)16-14-21(26)23-15-17-24(2)3;8-6-4-2-1-3-5(6)7(9)10/h5-13H,4,14-17H2,1-3H3,(H,23,26);1-4,8H,(H,9,10) |
Clave InChI |
OHNSATJEZMSPGP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N(CCC(=O)NCC[NH+](C)C)C(=O)C2=CC=CC=C2.C1=CC=C(C(=C1)C(=O)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
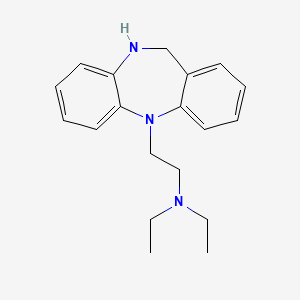

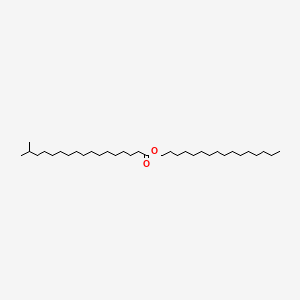
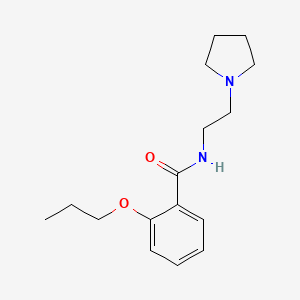
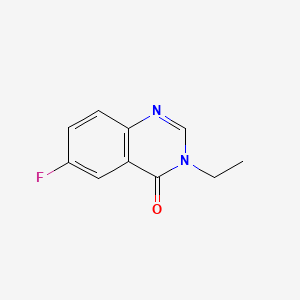

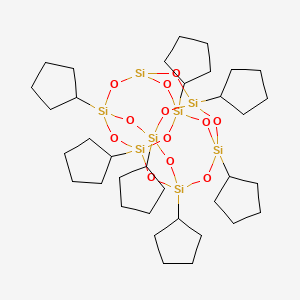
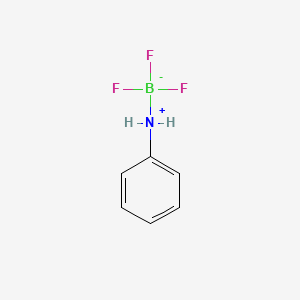
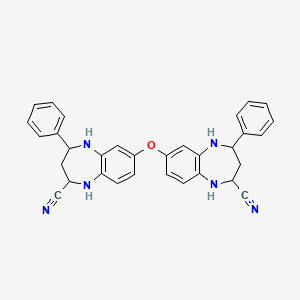
![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)
![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
